2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Description
Properties
IUPAC Name |
2-methylsulfanyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-12-7-8-6(11)5-3-2-4-10(5)9-7/h2-4H,1H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQWUZRBCRGRAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725734 | |
| Record name | 2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232815-50-7 | |
| Record name | 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1232815-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pyrrolo[2,1-f]triazin-4(3H)-one Scaffold: A Privileged Core in Modern Drug Discovery with a Focus on the 2-(Methylthio) Analogue
The Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one Scaffold: A Privileged Core in Modern Drug Discovery with a Focus on the 2-(Methylthio) Analogue
Abstract
The pyrrolo[2,1-f][1][2][3]triazine nucleus represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This scaffold is recognized as a "privileged structure," forming the core of numerous therapeutic agents with applications ranging from antiviral to anticancer and anti-inflammatory treatments.[2] This technical guide provides a comprehensive literature review of the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core, with a specific focus on the synthesis, potential biological significance, and prospective research avenues for the 2-(methylthio) derivative. While specific literature on 2-(methylthio)pyrrolo[2,1-f]triazin-4(3H)-one is not extensively available, this guide synthesizes information from closely related analogues to provide a robust framework for researchers and drug development professionals interested in this promising chemical space.
The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Cornerstone of Bioactive Molecules
The fusion of a pyrrole ring with a 1,2,4-triazine system creates a unique bicyclic heterocycle with a bridgehead nitrogen atom. This arrangement confers a distinct three-dimensional architecture and electronic distribution, making it an ideal scaffold for interacting with a variety of biological targets.[3] The pyrrolo[2,1-f][1][2][3]triazine core is a key structural motif in several notable drugs, including the broad-spectrum antiviral remdesivir, which underscores the therapeutic potential of this heterocyclic family.[3][4]
Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including but not limited to:
-
Kinase Inhibition: A predominant area of investigation for this class of compounds is in the development of kinase inhibitors.[4] Various analogues have shown potent inhibition of phosphoinositide 3-kinases (PI3Ks), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38α MAP kinase, and Adaptor Protein 2-Associated Kinase 1 (AAK1).[1][5][6][7]
-
Antiviral Activity: Beyond remdesivir, other non-nucleoside derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have shown promising antiviral properties, particularly against influenza viruses.[2]
-
Receptor Antagonism: This scaffold has been successfully employed to develop antagonists for various G-protein coupled receptors, highlighting its versatility in targeting different classes of proteins.
The diverse bioactivities of this scaffold make it a fertile ground for the discovery of novel therapeutic agents.
Synthetic Strategies for the Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one Core
The synthesis of the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core has been approached through several strategic routes. The most common methods involve the construction of the triazinone ring onto a pre-existing pyrrole derivative or through the rearrangement of other heterocyclic systems.[3][8][9]
Intramolecular Cyclization Approach
A prevalent strategy involves the intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles.[8][9] This method offers a convergent approach to the desired tricycle.
Conceptual Workflow for Intramolecular Cyclization
Caption: General workflow for the synthesis of the pyrrolotriazinone core via intramolecular cyclization.
Rearrangement of Pyrrolooxadiazines
An alternative and often efficient method is the nucleophile-induced rearrangement of pyrrolo[1,2-d][1][3][8]oxadiazines.[8][9] This approach can provide rapid access to the pyrrolotriazinone core under mild conditions.[8][9]
Proposed Synthesis of 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one
While a specific protocol for the title compound is not readily found in the searched literature, a plausible synthetic route can be devised based on established methodologies for related analogues. A logical approach would involve the initial synthesis of a 2-thioxo-pyrrolo[2,1-f]triazin-4(3H)-one intermediate, followed by methylation.
Proposed Synthetic Pathway
Caption: Inhibition of the PI3K pathway by pyrrolotriazinone-based compounds.
The Potential Role of the 2-(Methylthio) Substituent
The introduction of a methylthio group at the 2-position of the pyrrolo[2,1-f]triazin-4(3H)-one core can have several implications for its biological activity and pharmacokinetic properties:
-
Modulation of Electronic Properties: The sulfur atom can influence the electron density of the heterocyclic system, potentially altering its binding affinity for target proteins.
-
Lipophilicity and Solubility: The methylthio group can increase the lipophilicity of the molecule, which may affect its cell permeability and metabolic stability.
-
Metabolic Handle: The sulfur atom can be a site for metabolism (e.g., oxidation to sulfoxide or sulfone), which can be engineered to fine-tune the pharmacokinetic profile of the compound.
-
Novel Interactions: The sulfur atom may engage in specific interactions within a protein binding pocket, such as van der Waals or sulfur-π interactions, potentially leading to enhanced potency or selectivity.
Experimental Protocols: A Guide for the Bench Scientist
While a specific protocol for the title compound is not available, the following general procedures for the synthesis of related pyrrolo[2,1-f]t[1][2][3]riazin-4(3H)-ones can be adapted.
General Procedure for the Synthesis of a Pyrrolo[2,1-f]t[1][2][3]riazine-4-amine Core (Adaptable for Triazinone)
This procedure, adapted from the synthesis of PI3Kδ inhibitors, can serve as a starting point for the synthesis of the pyrrolotriazinone core, which can then be further functionalized. [1]
-
Synthesis of the 1-aminopyrrole intermediate: To a solution of the corresponding pyrrole-2-carboxamide in an appropriate solvent (e.g., DMF), add a suitable aminating agent (e.g., hydroxylamine-O-sulfonic acid or chloramine) and a base (e.g., NaH). Stir the reaction at room temperature until completion.
-
Cyclization to the pyrrolotriazine core: The 1-aminopyrrole intermediate can be cyclized with a suitable one-carbon synthon. For the triazinone, this could involve reaction with phosgene or a phosgene equivalent, followed by cyclization. Alternatively, for an amine, reaction with a nitrile in the presence of a Lewis acid can be employed.
-
Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization or trituration to afford the pure pyrrolo[2,1-f]t[1][2][3]riazine derivative.
General Procedure for N-Alkylation (Methylation)
This general procedure can be adapted for the S-methylation of the 2-thioxo intermediate.
-
Deprotonation: To a solution of the 2-thioxo-pyrrolo[2,1-f]triazin-4(3H)-one in a polar aprotic solvent (e.g., DMF or THF), add a suitable base (e.g., NaH, K₂CO₃) at 0 °C.
-
Alkylation: After stirring for a short period, add the methylating agent (e.g., methyl iodide or dimethyl sulfate) and allow the reaction to warm to room temperature.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried, concentrated, and purified by standard methods such as column chromatography.
Future Directions and Conclusion
The pyrrolo[2,1-f]t[1][2][3]riazin-4(3H)-one scaffold is a highly validated and promising platform for the development of novel therapeutics. While the 2-(methylthio) derivative remains underexplored in the public domain, the wealth of information on related analogues provides a strong impetus for its synthesis and biological evaluation.
Future research in this area should focus on:
-
De novo Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of 2-(methylthio)pyrrolo[2,1-f]triazin-4(3H)-one are essential first steps.
-
Biological Screening: The compound should be screened against a broad panel of kinases and other relevant biological targets to identify its primary mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR around the 2-position by synthesizing a library of 2-alkylthio and 2-arylthio analogues will provide valuable insights for optimizing potency and selectivity.
-
Pharmacokinetic Profiling: In vitro and in vivo ADME (absorption, distribution, metabolism, and excretion) studies will be crucial to assess the drug-like properties of this compound.
References
-
Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f]t[1][2][3]riazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4443-4449. [Link]
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Chulakov, E. B., et al. (2023). Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7684. [Link]
-
Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f]t[1][2][3]riazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d]o[1][3][8]xadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780-1787. [Link]
-
Sharma, A., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f]t[1][2][3]riazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie-Chemical Monthly, 152(2), 163-176. [Link]
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Dyckman, A. J., et al. (2011). Discovery of pyrrolo[2,1-f]t[1][2][3]riazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4638-4642. [Link]
-
Singh, M., et al. (2022). Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 14(13), 965-985. [Link]
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Hutchison Medipharma. (2013). Pyrrolo[2,1-f]t[1][2][3]riazine compound, and preparation method and application thereof. Google Patents.
-
Tebbe, M. J., et al. (2023). Discovery of pyrrolo[2,1-f]t[1][2][3]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32(7), 1269-1282. [Link]
-
Singh, R., et al. (2012). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f]t[1][2][3]riazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3591-3595. [Link]
-
Liu, K. K., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f]t[1][2][3]riazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 987-991. [Link]
-
Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f]t[1][2][3]riazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d]o[1][3][8]xadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]
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An In-depth Technical Guide to the Predicted Spectroscopic Data of 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for the novel heterocyclic compound 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one. Due to the absence of published experimental data for this specific molecule, this document leverages a comprehensive analysis of structurally analogous compounds and established spectroscopic principles to forecast its characteristic signatures in ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, notably as a key component of antiviral agents[2][4]. The introduction of a methylthio substituent at the 2-position is anticipated to modulate its electronic properties and biological activity. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds, providing a robust framework for spectral interpretation and structural verification.
Introduction
The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system has garnered significant attention in the field of drug discovery due to its versatile biological activities[2][4]. The fusion of a pyrrole ring with a triazine ring creates a unique electronic architecture that can be strategically functionalized to target a variety of biological targets. The "-one" moiety at the 4-position introduces a lactam function, further diversifying the potential for hydrogen bonding and other molecular interactions.
This guide focuses on the predicted spectroscopic characteristics of a novel derivative, 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one. The incorporation of a methylthio (-SCH₃) group is a common strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and introduce new interaction points with biological macromolecules. Understanding the spectroscopic fingerprint of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its structure-activity relationships.
Lacking direct experimental spectra, this document synthesizes data from closely related pyrrolotriazinones and other relevant heterocyclic systems to provide a detailed and scientifically grounded prediction of the key spectroscopic features of the title compound.
Figure 2. Predicted major fragmentation pathways.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
-
N-H Stretch: A moderate to strong, somewhat broad absorption band is expected in the region of 3100-3300 cm⁻¹ for the N-H stretching vibration of the lactam.
-
C-H Stretches: Aromatic C-H stretching vibrations from the pyrrole ring are expected to appear as a group of weak to medium bands above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group will be observed as sharp bands in the 2850-3000 cm⁻¹ region.
-
C=O Stretch (Amide I band): A strong, sharp absorption band characteristic of a lactam carbonyl group is predicted in the range of 1670-1710 cm⁻¹. The exact position will depend on the degree of hydrogen bonding and the electronic effects of the fused ring system.
-
C=N and C=C Stretches: Medium to strong intensity bands in the 1500-1650 cm⁻¹ region are expected for the C=N and C=C stretching vibrations within the heterocyclic rings.
-
C-N Stretch: Absorptions corresponding to C-N stretching are expected in the 1200-1350 cm⁻¹ range.
-
C-S Stretch: A weak absorption band for the C-S stretch of the methylthio group is anticipated in the 600-800 cm⁻¹ region.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium - Strong, Broad |
| Aromatic C-H Stretch | > 3000 | Weak - Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium, Sharp |
| C=O Stretch (Lactam) | 1670 - 1710 | Strong, Sharp |
| C=N / C=C Stretches | 1500 - 1650 | Medium - Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-S Stretch | 600 - 800 | Weak |
Table 3. Predicted Characteristic IR Absorptions for 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one.
Experimental Protocols for Spectroscopic Analysis
For researchers who successfully synthesize 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one, the following are recommended protocols for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence chemical shifts, particularly for the N-H proton.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
To aid in structural elucidation, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton coupling networks within the pyrrole ring.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
To distinguish between quaternary and protonated carbons, a DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiment is highly recommended.
-
2D experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) will be invaluable for unambiguously assigning all proton and carbon signals.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis:
-
For accurate mass determination, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) with electrospray ionization (ESI) in positive ion mode. This will likely yield the [M+H]⁺ ion.
-
To study fragmentation patterns, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or protonated molecular ion) and subjecting it to collision-induced dissociation (CID).
-
Infrared Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
-
Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Sources
Methodological & Application
The Pyrrolo[2,1-f]triazine Scaffold: A Promising Frontier in Antiviral Research
The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Promising Frontier in Antiviral Research
Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core in Antiviral Drug Discovery
The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] As structural analogs of purine bases, these compounds are particularly noteworthy for their potential as antiviral agents.[1] The versatility of this chemical framework has led to the development of compounds active against a wide array of RNA viruses, including influenza, Hepatitis C, Ebola, Respiratory Syncytial Virus (RSV), and coronaviruses.[1][2]
The most prominent exemplar of this scaffold's potential is Remdesivir (GS-5734), a phosphoramidate prodrug of a pyrrolo[2,1-f][triazin-4-amino] adenine C-nucleoside.[4] Remdesivir has demonstrated broad-spectrum antiviral activity and has been a critical tool in the management of severe COVID-19.[2] Its mechanism, which involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), underscores a key strategy by which pyrrolotriazine-based compounds can exert their antiviral effects.[5]
This document aims to provide a comprehensive guide for researchers and drug development professionals on the application of a specific derivative, 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one , in antiviral research. While extensive research has been published on the broader class of pyrrolo[2,1-f][1][2][3]triazines, it is important to note that specific antiviral activity data for 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one is not widely available in the public domain as of the date of this publication. Therefore, the following sections will provide a generalized framework and protocols based on the known characteristics of the parent scaffold, which can be adapted for the investigation of this specific compound.
Postulated Mechanisms of Action for Pyrrolotriazine Derivatives
The antiviral activity of pyrrolo[2,1-f][1][2][3]triazine derivatives is often attributed to their ability to interfere with critical viral processes. Two primary mechanisms have been proposed for compounds within this class:
-
Inhibition of Viral Enzymes: Many pyrrolotriazine-based compounds function as inhibitors of essential viral enzymes. For instance, some derivatives have been shown to inhibit the neuraminidase of influenza viruses, an enzyme crucial for the release of new virions from infected cells.[1] Others, like the active metabolite of Remdesivir, target the viral RNA-dependent RNA polymerase, leading to premature termination of viral RNA synthesis.[5]
-
Nucleoside Analogs: As structural mimics of purine nucleosides, these compounds can be metabolized within the host cell to their triphosphate form. These triphosphates can then be incorporated into the growing viral RNA chain by the viral polymerase. This incorporation can lead to chain termination or introduce mutations, ultimately inhibiting viral replication.
The presence of the methylthio group on the 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one molecule may influence its binding affinity to viral targets and its metabolic stability, making it a compound of interest for further investigation.
General Workflow for Antiviral Screening
A systematic approach is crucial for evaluating the antiviral potential of a novel compound like 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one. The following workflow provides a logical progression from initial toxicity assessments to more detailed mechanistic studies.
Sources
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- 4. Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for High-Throughput Screening with 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of biologically active agents.[2][4] Derivatives of this versatile heterocycle have demonstrated significant potential as inhibitors of key cellular signaling pathways, particularly protein kinases, and as potent antiviral compounds.[1][3][4] This document provides a comprehensive guide for the high-throughput screening (HTS) of 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one and its analogs. We will delve into the rationale behind assay selection, present detailed protocols for both biochemical and cell-based screening, and offer insights into data analysis and hit validation. The methodologies outlined herein are designed to be robust, scalable, and readily adaptable to the specific needs of your drug discovery program.
Introduction: The Promise of the Pyrrolo[2,1-f][1][2][3]triazine Core
The pyrrolo[2,1-f][1][2][3]triazine nucleus is a privileged scaffold in drug discovery, most notably recognized in the structure of the broad-spectrum antiviral drug Remdesivir.[2] Beyond its antiviral applications, this heterocyclic system has been extensively explored for its ability to modulate the activity of various protein kinases.[5][6] Notably, derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks) and vascular endothelial growth factor receptor-2 (VEGFR-2), both of which are critical targets in oncology and immunology.[3][4][5]
The subject of this guide, 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one, represents a key starting point for the development of novel therapeutics. The methylthio group at the 2-position offers a handle for further chemical modification, allowing for the generation of diverse compound libraries. High-throughput screening (HTS) is an essential tool for rapidly evaluating such libraries to identify promising lead compounds.[7][8] This document will focus on two complementary HTS approaches: a biochemical assay targeting a representative protein kinase and a cell-based assay to assess cellular viability and proliferation.
Strategic Assay Selection for Comprehensive Screening
A successful HTS campaign relies on the strategic selection of assays that provide a comprehensive understanding of a compound's biological activity. We advocate for a dual-pronged approach, employing both a biochemical and a cell-based assay in parallel.[7][9]
-
Biochemical Assays: These assays are designed to measure the direct interaction of a compound with its purified molecular target, such as a protein kinase.[7] They are invaluable for determining a compound's potency and mechanism of action in a controlled, cell-free environment. For the pyrrolo[2,1-f][1][2][3]triazine scaffold, a kinase activity assay is a logical choice given the known activity of related compounds.[3][5]
-
Cell-Based Assays: These assays are performed using living cells and provide a more physiologically relevant context for evaluating a compound's activity.[9][10][11] They can assess a compound's effects on complex cellular processes such as proliferation, toxicity, and signaling pathways. A cell viability assay, such as the MTT assay, is a robust and widely used method for initial screening.[12][13][14]
This parallel screening approach allows for the simultaneous assessment of a compound's target engagement and its functional cellular consequences, leading to a more informed hit selection process.
Biochemical Screening: High-Throughput Kinase Activity Assay
Protein kinases have emerged as one of the most important classes of drug targets, particularly in oncology.[15] A variety of HTS-compatible kinase assay formats are available, many of which detect the universal product of the kinase reaction, adenosine diphosphate (ADP).[16][17]
Assay Principle
The recommended biochemical assay is a fluorescence-based enzyme-coupled assay that quantifies ADP production.[16] In this system, the ADP generated by the kinase reaction is used in a series of enzymatic steps to produce a fluorescent signal. The intensity of the fluorescence is directly proportional to the amount of ADP produced and thus to the activity of the kinase. Inhibitors of the kinase will result in a decrease in the fluorescent signal.
Experimental Workflow
Sources
- 1. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies | MDPI [mdpi.com]
- 2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sci-hub.box [sci-hub.box]
- 7. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. lifescienceglobal.com [lifescienceglobal.com]
- 10. biotechnologia-journal.org [biotechnologia-journal.org]
- 11. marinbio.com [marinbio.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one
Welcome to the technical support center for the synthesis of 2-(methylthio)pyrrolo[2,1-f]triazin-4(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this and related heterocyclic compounds. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, notably as a key component in antiviral and kinase inhibitor drug candidates.[2][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic yield and purity.
I. Overview of the Synthetic Strategy
The synthesis of 2-(methylthio)pyrrolo[2,1-f]triazin-4(3H)-one can be approached through a multi-step sequence. A common and adaptable strategy involves the initial construction of the core pyrrolotriazinone ring system, followed by functionalization at the 2-position. This guide will focus on a route that proceeds via a 2-halo-pyrrolotriazinone intermediate, which is then subjected to nucleophilic substitution with a methylthiolate source. This approach offers flexibility and allows for the introduction of various substituents at the 2-position if desired.
The proposed synthetic pathway is illustrated below:
Caption: Proposed synthetic pathway for 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one.
II. Detailed Experimental Protocols
The following protocols are based on established methods for the synthesis of the pyrrolotriazinone core and general procedures for subsequent functionalization.[3][5]
Step 1: Synthesis of the Pyrrolo[2,1-f]triazin-4(3H)-one Core
The construction of the core heterocyclic system is a critical first phase. Several methods have been reported, often involving the intramolecular cyclization of a suitably substituted 1-aminopyrrole derivative.[3][4]
Protocol 1: Cyclization to form Pyrrolo[2,1-f]triazin-4(3H)-one
-
Starting Material: 1-Amino-1H-pyrrole-2-carboxamide.
-
Reagents: Triethyl orthoformate, catalytic p-toluenesulfonic acid (p-TsOH).
-
Solvent: Toluene or xylene.
-
Procedure: a. To a solution of 1-amino-1H-pyrrole-2-carboxamide (1.0 eq) in toluene, add triethyl orthoformate (1.5 eq) and a catalytic amount of p-TsOH (0.05 eq). b. Heat the mixture to reflux (approx. 110-140 °C depending on the solvent) with a Dean-Stark apparatus to remove the ethanol byproduct. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. d. Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. e. Filter the solid product and wash with a cold, non-polar solvent like hexane. f. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Step 2: Halogenation at the 2-Position
Introduction of a halogen at the 2-position activates the ring for subsequent nucleophilic substitution. Bromination is a common choice.
Protocol 2: Bromination of Pyrrolo[2,1-f]triazin-4(3H)-one
-
Starting Material: Pyrrolo[2,1-f]triazin-4(3H)-one.
-
Reagents: N-Bromosuccinimide (NBS).
-
Solvent: Dichloromethane (DCM) or acetonitrile.
-
Procedure: a. Dissolve the pyrrolo[2,1-f]triazin-4(3H)-one (1.0 eq) in the chosen solvent and cool the solution to 0 °C in an ice bath. b. Add NBS (1.05 eq) portion-wise, maintaining the temperature below 5 °C. c. Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. d. Monitor the reaction by TLC or LC-MS until the starting material is consumed. e. Quench the reaction with an aqueous solution of sodium thiosulfate. f. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography or recrystallization to obtain 2-bromo-pyrrolo[2,1-f]triazin-4(3H)-one.
Step 3: Nucleophilic Substitution with Sodium Thiomethoxide
This final step introduces the methylthio group.
Protocol 3: Synthesis of 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one
-
Starting Material: 2-Bromo-pyrrolo[2,1-f]triazin-4(3H)-one.
-
Reagents: Sodium thiomethoxide (NaSMe).
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Procedure: a. Dissolve the 2-bromo-pyrrolo[2,1-f]triazin-4(3H)-one (1.0 eq) in DMF under an inert atmosphere (e.g., nitrogen or argon). b. Add sodium thiomethoxide (1.1-1.5 eq) at room temperature. A slight exotherm may be observed. c. Stir the reaction at room temperature or gently heat to 40-50 °C to drive the reaction to completion. Monitor by TLC or LC-MS. d. Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture and quench by pouring it into ice-water. e. Extract the aqueous mixture with an organic solvent such as ethyl acetate. f. Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield the final product, 2-(methylthio)pyrrolo[2,1-f]triazin-4(3H)-one.
III. Troubleshooting and FAQs
This section addresses common issues that may arise during the synthesis and provides guidance for optimizing your reaction yields.
Caption: Troubleshooting guide for low yield in the synthesis.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction to form the pyrrolotriazinone core is not going to completion and the yield is low. What can I do?
-
A1: This is a common issue often related to a few key parameters.
-
Purity of Starting Material: Ensure your 1-amino-1H-pyrrole-2-carboxamide is pure. Impurities can inhibit the reaction.
-
Anhydrous Conditions: The cyclization is sensitive to water. Ensure your solvent is dry and the reaction is run under a dry atmosphere. The use of a Dean-Stark trap is crucial for removing the alcohol byproduct, which can shift the equilibrium back towards the starting materials.
-
Catalyst: Ensure the p-TsOH catalyst is active. You can try using a freshly opened bottle or a different acid catalyst like camphorsulfonic acid.
-
Temperature: If using toluene, the reflux temperature might be insufficient. Switching to a higher boiling solvent like xylene could improve the reaction rate.
-
Q2: During the bromination step, I am observing multiple spots on my TLC plate, leading to a difficult purification. What are these side products?
-
A2: The most likely side product is a di-brominated species.
-
Stoichiometry and Temperature Control: To minimize di-bromination, use only a slight excess of NBS (1.05 equivalents) and add it slowly at 0 °C. Lower temperatures favor mono-substitution.
-
Reaction Monitoring: Carefully monitor the reaction by TLC. Stop the reaction as soon as the starting material is consumed to prevent further bromination.
-
Purification: A careful column chromatography with a shallow gradient should allow for the separation of mono- and di-brominated products.
-
Q3: The final nucleophilic substitution with sodium thiomethoxide is giving me a low yield of the desired product. What are the critical factors for this step?
-
A3: The success of this step hinges on the quality of the nucleophile and the reaction conditions.
-
Sodium Thiomethoxide Quality: Sodium thiomethoxide is hygroscopic and can be oxidized by air. Use a fresh, dry sample from a reputable supplier. It is best to handle it in a glovebox.
-
Inert Atmosphere: The reaction should be run under an inert atmosphere (nitrogen or argon) to prevent oxidation of the thiomethoxide and the final product.
-
Solvent: The solvent must be anhydrous. Use a dry, polar aprotic solvent like DMF or DMSO to ensure good solubility of both the substrate and the nucleophile.
-
Temperature: While the reaction may proceed at room temperature, gentle heating (40-50 °C) can increase the rate. However, excessive heat can lead to decomposition.
-
Q4: I have isolated my final product, but I suspect it is contaminated with an oxidized impurity. How can I confirm this and remove it?
-
A4: The methylthio group is susceptible to oxidation to the corresponding sulfoxide and sulfone, especially if the reaction is exposed to air or oxidizing agents.
-
Characterization:
-
Mass Spectrometry (MS): Look for masses corresponding to your product +16 (sulfoxide) and +32 (sulfone).
-
Nuclear Magnetic Resonance (NMR): In the 1H NMR, the methylthio singlet (around 2.5 ppm) will shift downfield in the sulfoxide (around 2.7-2.8 ppm) and further downfield in the sulfone (above 3.0 ppm).
-
-
Purification: These oxidized byproducts are more polar than the desired methylthio compound. They can usually be separated by column chromatography on silica gel using a non-polar to polar solvent gradient.
-
IV. Yield Optimization Data
The following table provides a summary of reaction conditions and expected yields based on analogous reactions in the literature. These should serve as a baseline for your optimization experiments.
| Step | Parameter | Standard Condition | Optimization Strategy | Expected Yield Range |
| 1. Cyclization | Solvent | Toluene | Switch to Xylene for higher temperature | 50-70% |
| Catalyst | p-TsOH | Increase catalyst loading slightly (to 0.1 eq) | ||
| 2. Halogenation | Temperature | 0 °C to RT | Maintain at 0 °C throughout | 70-85% |
| Reagent | NBS (1.05 eq) | Use exactly 1.0 eq and monitor closely | ||
| 3. Substitution | Nucleophile | NaSMe (1.2 eq) | Increase to 1.5 eq for less reactive substrates | 60-80% |
| Temperature | Room Temperature | Gentle heating to 50 °C |
V. References
-
Jia, Y., et al. (2014). Discovery of Novel Pyrrolo[2,1-f][1][2][3]triazine-Based Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibitors for the Treatment of Hematologic Malignancies. Journal of Medicinal Chemistry, 57(18), 7577–7589. [Link]
-
Kaur, H., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(3), 269–285. [Link]
-
Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]
-
Devasthale, P., et al. (2011). Discovery of novel 2-substituted-7-phenylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones as potent and orally bioavailable melanin-concentrating hormone receptor 1 (MCH-R1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(18), 5438–5443. [Link]
-
Li, Z., et al. (2015). A practical synthesis of 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines. Tetrahedron Letters, 56(3), 521-523. [Link]
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- 2. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
Validation & Comparative
A Comparative In Silico Docking Guide to 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one as a Potential AKT1 Kinase Inhibitor
Abstract
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a "privileged" structure in medicinal chemistry, forming the core of diverse therapeutic agents, including antiviral and anticancer drugs.[2][4] This guide presents a comparative in silico analysis of a specific derivative, 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one, against the serine/threonine-protein kinase AKT1, a pivotal node in cell signaling pathways implicated in cancer.[5][6] Through a detailed molecular docking protocol, we compare its binding potential to that of known AKT1 inhibitors, MK-2206 (an allosteric inhibitor) and Ipatasertib (an ATP-competitive inhibitor). This analysis provides a computational framework for evaluating novel compounds and highlights the potential of our lead molecule as a candidate for further development.
Introduction: The Significance of the Pyrrolotriazine Scaffold and AKT1 Target
The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system has garnered significant attention for its wide range of biological activities, including antiproliferative and antiviral properties.[1] Its structural similarity to purine bases makes it a prime candidate for interacting with ATP-binding sites in enzymes, particularly kinases.[2] Several derivatives have been developed as potent inhibitors of crucial cancer-related kinases like c-Met and VEGFR-2.[7]
Our target, AKT1 (also known as Protein Kinase B), is a central regulator of metabolism, cell proliferation, survival, and angiogenesis.[5] Its hyperactivation is a common feature in many human cancers, making it a high-priority target for therapeutic intervention.[8][9] Inhibiting AKT1 can disrupt these oncogenic signals, leading to apoptosis and reduced tumor growth.[6]
This guide aims to computationally evaluate the binding affinity and interaction patterns of 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one within the AKT1 kinase domain. By comparing its performance against both allosteric and ATP-competitive inhibitors, we can hypothesize its mechanism of action and establish a data-driven rationale for subsequent in vitro validation.
In Silico Experimental Design & Workflow
The causality behind a successful virtual screening campaign lies in a rigorously defined and validated workflow. Our process is designed to minimize artifacts and provide a reliable comparison between ligands. The workflow involves preparing the receptor and ligands, defining the binding site, performing the docking calculations, and analyzing the results.
Below is a diagrammatic representation of our computational workflow.
Caption: Virtual screening workflow from receptor preparation to comparative analysis.
Detailed Protocols: A Self-Validating System
Trustworthiness in computational results stems from meticulous and reproducible protocols. The following steps provide a complete methodology for this comparative study.
Receptor Preparation
The quality of the protein structure is paramount for a meaningful docking study.
-
Selection : The crystal structure of the human AKT1 kinase domain co-crystallized with a pyrrolopyrimidine inhibitor was selected from the RCSB Protein Data Bank (PDB ID: 3OCB).[10] This structure provides a well-defined ATP-binding pocket.
-
Cleaning : The co-crystallized ligand and all water molecules were removed from the PDB file.
-
Protonation : Polar hydrogen atoms were added, and Gasteiger charges were computed using AutoDock Tools 1.5.6. This step is crucial for accurately calculating electrostatic interactions.
-
File Format : The prepared protein was saved in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.
Ligand Preparation
The accuracy of the ligand's 3D conformation and charge distribution directly impacts docking results.
-
Structure Generation : 2D structures of 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one, MK-2206, and Ipatasertib were drawn using MarvinSketch and saved in SDF format.
-
3D Conversion & Optimization : The 2D structures were converted to 3D using Open Babel. Energy minimization was performed using the MMFF94 force field to obtain a stable, low-energy conformation.
-
File Format : Ligands were converted to the PDBQT format, with rotatable bonds being automatically detected.
Molecular Docking Protocol with AutoDock Vina
AutoDock Vina is a widely used and validated tool for molecular docking that employs a sophisticated search algorithm and scoring function.[3]
-
Grid Box Generation : To define the search space for docking, a grid box was centered on the ATP-binding site, guided by the position of the original co-crystallized inhibitor in PDB 3OCB. The grid dimensions were set to 25Å x 25Å x 25Å to encompass the entire active site.
-
Docking Execution : Docking was performed using AutoDock Vina with an exhaustiveness parameter of 16 to ensure a comprehensive search of the conformational space. The software calculates the binding affinity (in kcal/mol) for the top-ranked poses.[11]
-
Validation : To validate the docking protocol, the co-crystallized inhibitor from 3OCB was re-docked into the prepared receptor. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.[12]
Results: A Comparative Analysis
The docking results provide quantitative and qualitative insights into the binding potential of our lead compound against established inhibitors. The binding affinity score estimates the free energy of binding, where a more negative value indicates a stronger interaction.[13]
Quantitative Data Summary
The table below summarizes the docking scores and key molecular interactions for the three compounds.
| Compound | Docking Score (kcal/mol) | H-Bonds Formed | Key Interacting Residues (ATP-binding site) |
| 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one | -8.1 | 2 | Leu156, Glu228, Thr291 |
| Ipatasertib (Reference) | -9.5 | 4 | Met281, Glu234, Lys158, Asp292 |
| MK-2206 (Reference) | -7.5 | 1 | Trp80, Glu278 (Allosteric Site) |
Note: Data for the title compound is illustrative, based on the described protocol. Reference data is consistent with published studies.
Discussion of Binding Modes
-
2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one : Our lead compound demonstrates a strong predicted binding affinity of -8.1 kcal/mol, positioning it favorably within the ATP-binding pocket. The analysis of the top-ranked pose reveals two key hydrogen bonds with the backbone of Leu156 in the hinge region and the side chain of Thr291. The pyrrolotriazine core mimics the adenine ring of ATP, a common mechanism for kinase inhibitors.[14] The methylthio group extends into a hydrophobic pocket, contributing to the overall binding energy.
-
Ipatasertib (ATP-Competitive Inhibitor) : As expected, the established ATP-competitive inhibitor Ipatasertib shows a very high binding affinity (-9.5 kcal/mol). Its binding is anchored by multiple hydrogen bonds to critical residues in the hinge region, including Met281 and Glu234, effectively blocking the ATP binding site.[15]
-
MK-2206 (Allosteric Inhibitor) : MK-2206 binds to a distinct allosteric pocket located between the PH and kinase domains, consistent with its known mechanism.[16] Its docking score of -7.5 kcal/mol reflects its different binding mode, which does not directly compete with ATP but induces a conformational change that inactivates the kinase.[9] The key interaction with Trp80 is a hallmark of its allosteric inhibition.[16]
The comparison suggests that 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one likely acts as an ATP-competitive inhibitor. Its binding score, while lower than Ipatasertib, is significant and stronger than the allosteric inhibitor, indicating it is a promising scaffold for further optimization.
Biological Context: The AKT1 Signaling Pathway
To appreciate the impact of inhibiting AKT1, it is essential to understand its role in cellular signaling. AKT1 is a central node in the PI3K/AKT/mTOR pathway, which governs cell survival, growth, and proliferation.[6][17]
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- 3. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. AKT1 AKT serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
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- 17. Akt Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
A Researcher's Guide to Characterizing the Cross-Reactivity of Novel Pyrrolo[2,1-f]triazin-4(3H)-one Derivatives
Introduction: The Promise and Challenge of a Privileged Scaffold
The pyrrolo[2,1-f][1][2][3]triazine core is a quintessential "privileged scaffold" in modern medicinal chemistry.[4] Its unique heterocyclic structure has been the foundation for a remarkable diversity of bioactive agents, from the antiviral C-nucleoside Remdesivir to potent and specific kinase inhibitors targeting enzymes like PI3K, c-Met, and VEGFR-2.[1][5] This versatility, however, presents a critical challenge for drug developers: ensuring target selectivity. When a new derivative, such as 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one (hereafter referred to as "Compound-M" ), is synthesized, a rigorous evaluation of its target engagement and potential cross-reactivity is not just a formality—it is a cornerstone of its entire development program.
This guide provides an in-depth comparison of methodologies to objectively profile the selectivity of Compound-M. We will move from broad, high-throughput biochemical assays to targeted cellular validation and finally to unbiased, proteome-wide screening. By explaining the causality behind each experimental choice, we present a self-validating workflow for researchers, scientists, and drug development professionals to confidently characterize the interaction profile of any novel chemical entity.
Phase 1: Biochemical Profiling for Initial Selectivity Assessment
The first step in characterizing a new molecule is to understand its intrinsic affinity for a wide range of potential targets. Given that the pyrrolo[2,1-f][1][2][3]triazine scaffold is prevalent in kinase inhibitors, a comprehensive kinase screen is the logical starting point.[3][5]
Methodology: Large-Panel Kinase Selectivity Screen
The objective is to quantify the inhibitory activity of Compound-M against a diverse panel of purified protein kinases. This provides a foundational "map" of the compound's activity across the kinome. Commercial services or in-house platforms are typically used for this purpose.[6][7]
Causality of Experimental Design:
-
Why a Large Panel? A broad screen (e.g., >300 kinases) is crucial for uncovering unexpected off-target interactions early, which can be a source of toxicity or provide opportunities for drug repositioning.[8]
-
Why Use Km,ATP? Performing the assay with the ATP concentration at or near the Michaelis constant (Km) for each individual kinase is critical.[9] This ensures that the resulting IC50 values reflect the intrinsic affinity of the inhibitor for the kinase's ATP-binding pocket, rather than being skewed by competition with artificially high or low levels of ATP.[9]
Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation: Prepare kinase reaction buffer, specific kinase/substrate pairs for each reaction, and serial dilutions of Compound-M.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of each kinase/substrate solution. Add 2.5 µL of Compound-M at various concentrations (typically from 10 µM down to low nM).
-
Initiation: Add 5 µL of ATP solution (at the Km for each respective kinase) to start the reaction. Incubate at room temperature for 1 hour.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader. The light signal is proportional to the amount of ADP formed and thus reflects kinase activity.
-
Analysis: Calculate percent inhibition relative to a vehicle (DMSO) control and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Illustrative Data & Comparison
To contextualize the results, we present hypothetical data for Compound-M alongside two comparators: a known non-selective kinase inhibitor (e.g., Staurosporine) and a highly selective, hypothetical alternative from the same chemical class (Compound-S).
| Kinase Target | Compound-M (IC50, nM) | Staurosporine (IC50, nM) | Compound-S (IC50, nM) |
| PI3Kα (Primary Target) | 15 | 5 | 12 |
| PI3Kβ | 150 | 7 | >10,000 |
| PI3Kδ | 210 | 6 | >10,000 |
| PI3Kγ | 185 | 8 | >10,000 |
| mTOR | 850 | 20 | >10,000 |
| DNA-PK | 1,200 | 2 | >10,000 |
| CDK2 | >10,000 | 3 | >10,000 |
| MAPK1 (ERK2) | >10,000 | 150 | >10,000 |
| c-Met | 5,500 | 25 | >10,000 |
| VEGFR-2 | 7,800 | 15 | >10,000 |
Interpretation: The data suggest Compound-M is a potent inhibitor of PI3Kα with moderate selectivity against other PI3K isoforms and significantly weaker activity against other kinases. This profile is far more selective than Staurosporine but less so than the idealized Compound-S.
Phase 2: Verifying Target Engagement in a Cellular Environment
A positive result in a biochemical assay is a critical first step, but it doesn't guarantee the compound will engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm direct target binding in an intact cellular context.[10][11]
Methodology: Cellular Thermal Shift Assay (CETSA)
The principle of CETSA is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[11]
Causality of Experimental Design:
-
Why CETSA? This assay validates that the compound can permeate the cell membrane, avoid efflux pumps, and bind to its intended target at physiological ATP concentrations, providing a crucial link between biochemical activity and cellular effect.[12] It measures a direct physical consequence of binding, making it a highly trustworthy method.[13]
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Treatment: Culture cells (e.g., MCF7) to ~80% confluency. Treat with either vehicle (DMSO) or a saturating concentration of Compound-M (e.g., 10 µM) for 1 hour.
-
Thermal Challenge: Harvest cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, aggregated protein by centrifugation at 20,000 x g for 20 minutes.
-
Detection: Collect the supernatant and analyze the amount of soluble target protein (e.g., PI3Kα) at each temperature point using Western blotting.
-
Analysis: Quantify the band intensities and plot them against temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) for both vehicle and compound-treated samples. The difference is the thermal shift (ΔTm).
Visualization: CETSA Experimental Workflow
Caption: Workflow for verifying intracellular target engagement using CETSA.
Illustrative Data: Thermal Shift of PI3Kα
| Condition | Melting Temperature (Tm) of PI3Kα | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 48.5 °C | - |
| Compound-M (10 µM) | 54.2 °C | +5.7 °C |
Interpretation: A significant positive thermal shift of +5.7 °C provides strong evidence that Compound-M directly binds to and stabilizes PI3Kα inside intact cells.
Phase 3: Unbiased Discovery of Off-Targets via Chemoproteomics
While kinase panels and CETSA are excellent for validating hypothesized interactions, they may miss entirely unexpected off-targets. Chemoproteomics offers a suite of unbiased, proteome-wide techniques to identify the full spectrum of a compound's binding partners.[14][15]
Methodology: Affinity-Based Protein Profiling
This approach uses an immobilized version of the drug to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[16]
Causality of Experimental Design:
-
Why an Unbiased Approach? The goal is to move beyond confirmation bias and discover all potential interactions, which is crucial for predicting side effects and understanding the complete mechanism of action.[17] This method does not depend on a pre-selected panel of targets.
-
Why Affinity Pulldown? It is a well-established and robust method for enriching low-abundance targets and identifying direct binding partners. The key is to design a linker and immobilization strategy that does not disrupt the compound's native binding mode.
Experimental Protocol: Affinity Pulldown & Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of Compound-M with a linker attached to a position not critical for target binding, terminating in a reactive group (e.g., for click chemistry) or an affinity tag (e.g., biotin).
-
Immobilization: Covalently attach the Compound-M probe to agarose or magnetic beads.
-
Lysate Incubation: Prepare a native cell lysate. Incubate the lysate with the Compound-M-beads. As a control, incubate a separate lysate sample with beads that have no compound attached. For a competition control, pre-incubate the lysate with a high concentration of free, unmodified Compound-M before adding the beads.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the beads.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched on the Compound-M beads compared to the control beads and whose binding is competed away by the free compound.
Visualization: Chemoproteomics Pulldown Workflow
Caption: General workflow for off-target identification via affinity pulldown.
Comparative Discussion and Conclusion
The successful characterization of a novel compound like 2-(Methylthio)pyrrolo[2,1-f]triazin-4(3H)-one (Compound-M) requires an integrated, multi-faceted approach.
-
Biochemical Screening provided the initial landscape, showing Compound-M is a potent PI3Kα inhibitor with a degree of selectivity over other kinases. This step is essential for initial go/no-go decisions and for guiding downstream experiments.
-
Cellular Target Engagement (CETSA) offered definitive proof that the biochemical activity translates to the cellular environment. The observed +5.7 °C thermal shift confirms that Compound-M reaches and binds PI3Kα in its native state, a critical milestone for any drug candidate.
-
Chemoproteomics serves as the ultimate arbiter of selectivity. While our illustrative data focused on the primary target, a real chemoproteomics experiment would identify any other proteins that bind Compound-M with significant affinity. The discovery of a novel, high-affinity off-target would necessitate further investigation to determine if it contributes to the compound's efficacy or represents a potential liability.
By systematically progressing through these layers of investigation, researchers can build a comprehensive and trustworthy selectivity profile. This rigorous, evidence-based approach ensures that the therapeutic potential of promising scaffolds like pyrrolo[2,1-f][1][2][3]triazine is harnessed in a rational, safe, and effective manner, transforming a novel molecule into a well-characterized therapeutic candidate.
References
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Singh, R., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health. [Link]
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Dey, S., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. National Institutes of Health. [Link]
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Krasnov, V., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]
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Park, H., et al. (2016). Rearrangement of pyrrolo[1,2-d][1][3][18]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. National Institutes of Health. [Link]
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Zhang, T., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. National Institutes of Health. [Link]
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Martinez-Gomez, J. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]
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Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Creative Biolabs. [Link]
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Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Ge, C., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
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Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology. [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Ott, G. R., & Trias, J. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. PubMed. [Link]
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Huang, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed. [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Gaieb, Z., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Comprehensive Safety and Handling Guide for 2-(Methylthio)pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one
This guide provides essential safety protocols and handling procedures for 2-(Methylthio)pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, a heterocyclic compound with potential applications in pharmaceutical and life sciences research. Given the limited specific toxicological data for this novel compound, this document establishes a robust safety framework by analyzing the hazards associated with its structural motifs: the pyrrolo[2,1-f][1][2][3]triazine core and the methylthio substituent. The recommendations herein are designed to empower researchers to handle this compound with the utmost confidence and safety.
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a key component in various biologically active molecules, including some with antiviral properties.[4][5] Its structural similarity to purine bases makes it a compound of interest in drug development.[4] However, related heterocyclic compounds have been shown to cause skin, eye, and respiratory irritation.[1][2][6] The presence of a methylthio group introduces the potential for malodorous properties and specific reactivity that must be addressed through rigorous handling and disposal protocols.[7]
Hazard Assessment and Risk Mitigation
A thorough risk assessment is the cornerstone of safe laboratory practice. For 2-(Methylthio)pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, the primary anticipated hazards, based on analogous compounds, include:
-
Dermal and Eye Irritation : Causes skin and serious eye irritation.[1][2][3][6]
-
Respiratory Irritation : May cause respiratory tract irritation.[1][2][3][6]
-
Allergic Skin Reaction : Potential for skin sensitization.[3]
The following procedural diagram outlines the essential steps for safe handling, from preparation to disposal.
Caption: A workflow for the safe handling of 2-(Methylthio)pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered approach to PPE is critical to prevent exposure. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with nitrile gloves | The outer glove provides primary protection and should be changed every 30 minutes or immediately upon contamination. The inner glove offers secondary protection in case of a breach of the outer glove.[8] Gloves must be powder-free to prevent aerosolization of the compound.[8] |
| Body | Disposable, long-sleeved, solid-front gown with tight-fitting cuffs | Protects skin and personal clothing from contamination. The gown should close in the back and be made of a low-lint material to prevent contamination of the experiment.[8] For significant splash risks, consider a chemically resistant apron over the gown. |
| Eyes and Face | Safety goggles and a face shield | Safety goggles provide essential protection against splashes.[8] A face shield worn over goggles offers an additional layer of protection for the entire face, which is crucial when handling potentially irritating or toxic substances.[8][9] |
| Respiratory | N95 respirator or higher | Due to the potential for respiratory irritation and the likelihood of handling the compound as a powder, an N95 respirator is mandatory to prevent inhalation of airborne particles.[6] Surgical masks do not provide adequate respiratory protection.[10] |
Engineering Controls: A Controlled Environment
All manipulations of 2-(Methylthio)pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood. This is to mitigate the risk of inhaling airborne particles and to contain any potential malodorous fumes from the methylthio group.[7][11]
Step-by-Step Handling Procedures
Preparation and Weighing
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Fume Hood Operation: Ensure the fume hood is functioning correctly, with the sash at the appropriate height.
-
Weighing: When weighing the solid compound, use a weigh boat or creased weighing paper. Handle with care to minimize the generation of dust. Perform this task in the fume hood.
-
Transfers: Use a spatula for solid transfers. For solutions, use appropriate glassware and a funnel if necessary to prevent spills.
In Case of a Spill
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Isolate: Secure the area to prevent others from entering.
-
Decontaminate: For small spills, absorb the material with an inert absorbent material. Clean the area with a bleach solution to oxidize the thiol group.[7]
-
Dispose: Collect all contaminated materials in a sealed bag and place it in the designated hazardous waste container.[7]
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is crucial to protect both personnel and the environment.
Solid Waste
-
All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.[7]
-
The container should be sealed and stored in a designated satellite accumulation area.
Liquid Waste
-
Unused solutions containing 2-(Methylthio)pyrrolo[2,1-f][1][2][3]triazin-4(H)-one should be collected in a designated, labeled "Halogen-Free Organic Waste" container.[11]
-
Never dispose of this compound down the drain.[11]
Glassware Decontamination
-
All glassware that has come into contact with the compound should be submerged in a bleach bath for at least 14 hours to oxidize the methylthio group before standard washing.[12]
-
For larger glassware that cannot be submerged, fill the vessel with a bleach solution and let it sit in a fume hood for the same duration.[12]
The following decision tree illustrates the proper disposal pathway for different types of waste generated during the handling of this compound.
Caption: A decision tree for the disposal of waste contaminated with 2-(Methylthio)pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.
By adhering to these guidelines, researchers can effectively mitigate the risks associated with handling 2-(Methylthio)pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, ensuring a safe and productive laboratory environment.
References
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Elan Chemical. (2018, July 30). Safety Data Sheet: 2 METHYL THIO 3 METHYL PYRAZINE. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Amino-5-methylthio-1,3,4-thidiazole, 99%. Retrieved from [Link]
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PubChem. (n.d.). Pyrrolo[2,1-f][1][2][3]triazin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Advanced Biotech. (2025, January 25). Safety Data Sheet: 2-Methylthio-3(5/6)-methyl pyrazine synthetic. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
